Ethyl vinyl ether

Description

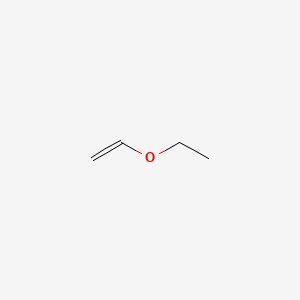

Structure

3D Structure

Properties

IUPAC Name |

ethenoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKIXWOMBXYWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-37-4 | |

| Record name | Poly(ethyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029609 | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/ | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble) | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56 | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Ether-like odor | |

CAS No. |

109-92-2, 25104-37-4 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6235C9592H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (USCG, 1999), -115.8 °C, -115 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

ethyl vinyl ether synthesis from acetylene and ethanol

An In-depth Technical Guide to the Synthesis of Ethyl Vinyl Ether from Acetylene and Ethanol

Abstract

This compound (EVE), a pivotal monomer and versatile synthetic intermediate, holds significant importance across various sectors, including polymer chemistry, pharmaceuticals, and fine chemicals.[1] Its synthesis via the vinylation of ethanol with acetylene, a cornerstone of Reppe chemistry, remains a commercially vital and mechanistically fascinating process.[1][2] This guide provides an in-depth technical exploration of this synthesis, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, compare catalytic systems and process conditions, detail a comprehensive laboratory protocol, and emphasize the critical safety considerations inherent in handling the highly reactive precursors.

Introduction: The Significance of this compound

This compound (CH₃CH₂OCH=CH₂), or ethoxyethene, is the simplest liquid enol ether at room temperature and serves as a valuable building block in organic synthesis.[3] Its utility stems from the dual reactivity of its ether and alkene functional groups.[1]

Key application areas include:

-

Polymer Chemistry: EVE is a monomer for producing polyvinyl ethers (PVEs) and various copolymers. These polymers are utilized in adhesives, coatings, photoresists, and viscosity modifiers.[1]

-

Pharmaceutical & Fine Chemicals: The vinyl ether moiety is an excellent protecting group for hydroxyl functions, forming an acetal that is stable to basic and nucleophilic conditions but easily cleaved under mild acidic conditions.[1][4] It also participates in crucial carbon-carbon bond-forming reactions like Diels-Alder and Claisen rearrangements.[1]

-

Agrochemicals: It serves as a starting material or intermediate for the synthesis of certain pesticides and herbicides.[1]

The most established and industrially significant method for EVE production is the direct addition of ethanol to acetylene, a process known as vinylation, pioneered by Walter Reppe.[1][5]

The Vinylation Reaction: Mechanism and Energetics

The synthesis of this compound from ethanol and acetylene is a base-catalyzed nucleophilic addition reaction. The overall transformation is as follows:

HC≡CH + CH₃CH₂OH → CH₂=CHOCH₂CH₃

Causality of the Catalytic Cycle: The core principle of this reaction relies on increasing the nucleophilicity of the ethanol molecule. In its neutral state, ethanol is a weak nucleophile. A strong base is required to deprotonate the alcohol, forming the much more reactive ethoxide anion (CH₃CH₂O⁻). This anion is the key species that initiates the attack on the electron-rich acetylene triple bond.

The mechanism proceeds in two principal steps:

-

Formation of the Nucleophile: A strong base, typically an alkali metal hydroxide (e.g., KOH) or its corresponding alkoxide (e.g., potassium ethoxide), abstracts the acidic proton from ethanol. CH₃CH₂OH + KOH ⇌ CH₃CH₂O⁻K⁺ + H₂O

-

Nucleophilic Addition: The resulting ethoxide anion attacks one of the sp-hybridized carbons of the acetylene molecule. This is followed by protonation of the resulting vinyl anion, typically by another molecule of ethanol, to yield this compound and regenerate the ethoxide catalyst.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle for the base-catalyzed vinylation of ethanol.

Caption: Base-catalyzed nucleophilic addition of ethanol to acetylene.

Process Parameters and Industrial Methodologies

The synthesis of EVE can be performed under various conditions, leading to different industrial process designs. The choice of methodology involves a trade-off between reaction rate, safety, equipment cost, and ease of product separation.[6]

| Parameter | High Pressure / Homogeneous | Atmospheric / Heterogeneous | Atmospheric / Homogeneous |

| Pressure | High (e.g., 15-20 atm) | Atmospheric | Atmospheric |

| Temperature | 150-180°C[7] | ~180°C[6] | Lower (e.g., 100°C)[8] |

| Catalyst | KOH or Potassium Ethoxide (dissolved)[9] | KOH on a solid support (e.g., lime)[6] | CsF-MOH (M=Li, Na) in DMSO[8] |

| Phase | Liquid phase | Vapor phase | Liquid phase |

| Advantages | Fast reaction rate, high conversion[6] | Simplified product separation and refining[6] | Good safety profile, high output[6] |

| Disadvantages | High-standard equipment required, high energy consumption, significant safety risks[6] | Lower output, short catalyst lifespan (~110 h)[6] | Low conversion[6] |

Causality Behind Parameter Choices:

-

Pressure: The use of high pressure in the Reppe process dramatically increases the concentration of acetylene dissolved in the ethanol phase, thereby accelerating the reaction rate according to collision theory. However, this necessitates robust, specialized autoclaves due to the extreme explosion hazard of pressurized acetylene.

-

Temperature: The reaction is typically conducted at elevated temperatures (120-200°C) to provide sufficient activation energy for the nucleophilic attack on the triple bond.[7][10] Temperature control is critical; excessive heat can lead to dangerous, uncontrolled decomposition of acetylene.

-

Catalyst: Alkali catalysts are preferred due to their strong basicity.[10] The choice between a homogeneous and heterogeneous system is a key engineering decision. Homogeneous catalysts offer excellent activity but require separation from the product, often through neutralization and distillation. Heterogeneous catalysts, used in fixed-bed reactors, allow for a continuous process where the product stream is easily separated, though catalyst deactivation can be an issue.[6]

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a batch synthesis in an autoclave, reflecting the high-pressure methodology. This procedure must only be attempted by trained professionals in a facility equipped to handle high-pressure gas reactions, with all appropriate safety measures in place.

Materials and Equipment

-

Reagents: Absolute Ethanol (anhydrous), Potassium Hydroxide (KOH) pellets, Acetylene (high purity), Nitrogen (high purity).

-

Equipment: High-pressure stainless-steel autoclave (stirred, with gas inlet/outlet, thermocouple, and pressure transducer), cooling system, gas flow controllers, distillation apparatus, ice-salt bath.

Experimental Workflow Diagram

Caption: Step-by-step workflow for laboratory synthesis of EVE.

Step-by-Step Methodology

-

Catalyst Preparation & Reactor Charging:

-

In a dry flask, prepare a solution by dissolving 5-10% by weight of KOH pellets in absolute ethanol. The use of absolute ethanol is crucial as water can inhibit the reaction.

-

Transfer this solution into the high-pressure autoclave.

-

-

System Inerting (Trustworthiness Pillar):

-

Seal the autoclave. To ensure an oxygen-free atmosphere and prevent explosive side reactions, pressurize the system with nitrogen to ~10 atm and then vent. Repeat this purge cycle at least three times. This is a self-validating step to guarantee an inert environment.

-

-

Reaction Initiation:

-

Begin stirring and heat the autoclave to the target reaction temperature, typically between 150-180°C.[10]

-

Once the temperature is stable, introduce acetylene gas. To mitigate the risk of decomposition, acetylene is often diluted with nitrogen.

-

Slowly raise the pressure to the desired setpoint (e.g., 15-20 atm). The initial pressure should be a combination of nitrogen and acetylene.

-

-

Reaction Monitoring:

-

Maintain a constant temperature. The reaction is exothermic, so a cooling system may be required.

-

As acetylene is consumed, the pressure inside the reactor will drop. Maintain the pressure by continuously feeding fresh acetylene. The reaction is considered complete when acetylene uptake ceases.

-

-

Workup and Purification:

-

Once the reaction is complete, stop the acetylene feed and cool the autoclave to room temperature.

-

CRITICAL: Carefully and slowly vent the excess pressure to an appropriate scrubbing system or flare stack.

-

Purge the system again with nitrogen to remove all traces of acetylene.

-

Transfer the liquid crude product from the reactor.

-

The crude product (a mixture of EVE, unreacted ethanol, and catalyst) is purified by fractional distillation. This compound is a highly volatile liquid with a boiling point of 33°C.[3] The collection flask should be cooled in an ice-salt bath to minimize loss.[6]

-

Safety: A Non-Negotiable Priority

The synthesis of this compound from acetylene is fraught with significant hazards that demand rigorous safety protocols and specialized equipment.

-

Acetylene Hazards: Acetylene is a highly flammable and explosive gas, particularly when compressed.[11] It can decompose violently into its elements (carbon and hydrogen) in a highly exothermic reaction, especially at pressures above 15 psig if not handled correctly.[12]

-

Handling: Always store and handle acetylene cylinders upright and secured.[11][13] Use regulators and equipment specifically designed for acetylene service. Never use copper tubing, as acetylene can form explosive copper acetylides.[14]

-

Process Safety: Industrial processes often dilute acetylene with an inert gas like nitrogen to keep its partial pressure below the explosive limit. The reactor must be designed to withstand potential pressure spikes.

-

-

This compound Hazards:

-

Flammability: EVE is a highly flammable liquid with a very low flash point (-45°C). Vapors can form an explosive mixture with air over a wide range (1.7% to 28%).[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[15]

-

Peroxide Formation: Like many ethers, EVE can form explosive peroxides upon exposure to air and light. Commercial products are often stabilized with inhibitors like KOH. Before any distillation, it is imperative to test for and eliminate peroxides.

-

Polymerization: EVE can undergo uncontrolled exothermic polymerization if heated or contaminated with acids.[9]

-

-

Personal Protective Equipment (PPE): Flame-resistant clothing, safety glasses, and appropriate gloves are mandatory when handling acetylene and EVE.[11]

Conclusion

The Reppe synthesis of this compound from acetylene and ethanol is a powerful and industrially relevant chemical transformation. A successful and safe synthesis hinges on a deep understanding of the underlying nucleophilic addition mechanism, careful control of process parameters—particularly pressure and temperature—and an unwavering commitment to safety protocols. By appreciating the causality behind each experimental choice, from catalyst selection to the necessity of an inert atmosphere, researchers can effectively harness this classic reaction to produce a versatile and valuable chemical building block.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Vinylation - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 5. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US2157348A - Production of aliphatic vinyl ethers by means of acetylene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 11. nexair.com [nexair.com]

- 12. hsseworld.com [hsseworld.com]

- 13. jtcylinderracks.com [jtcylinderracks.com]

- 14. youtube.com [youtube.com]

- 15. longchangchemical.com [longchangchemical.com]

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the acid-catalyzed hydrolysis of ethyl vinyl ether, delving into the core mechanistic principles, kinetic intricacies, and practical experimental considerations. As a self-validating system of protocols and theoretical grounding, this document is designed to equip researchers with the field-proven insights necessary for a thorough understanding and successful application of this fundamental organic reaction.

Introduction: The Significance of Vinyl Ethers and Their Hydrolytic Sensitivity

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinylic carbon. Their unique electronic structure, featuring conjugation between the oxygen lone pairs and the carbon-carbon double bond, imparts them with distinct reactivity. This makes them valuable intermediates in a variety of organic syntheses, including polymerization and the formation of acetals.

A key characteristic of vinyl ethers is their susceptibility to hydrolysis under acidic conditions, a feature that contrasts sharply with the relative stability of their saturated ether counterparts. For instance, this compound hydrolyzes approximately 10¹³ times faster than diethyl ether under comparable acidic conditions.[1] This pronounced reactivity is central to their utility as protecting groups for alcohols, as they can be readily cleaved under mild acidic conditions. Understanding the mechanism of this hydrolysis is therefore crucial for controlling reactions involving this functional group.

The Core Mechanism: A Stepwise Elucidation

The acid-catalyzed hydrolysis of this compound proceeds through a well-established, multi-step mechanism that is characterized by a rate-determining proton transfer.[2][3][4] The reaction is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can act as the proton donor in the slow step.[2][5]

The overall reaction is as follows:

CH₂=CH-O-CH₂CH₃ + H₂O --(H⁺)--> CH₃CHO + CH₃CH₂OH

Step 1: Rate-Determining Protonation

The reaction is initiated by the protonation of the β-carbon of the vinyl ether's double bond by a hydronium ion (H₃O⁺) or another acid catalyst (HA). This step is the slowest in the sequence and is therefore the rate-determining step.[2][4] The proton adds to the terminal carbon, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

-

Causality: Protonation occurs at the β-carbon rather than the α-carbon because the resulting carbocation is stabilized by resonance with the adjacent oxygen atom. This delocalization of the positive charge significantly lowers the activation energy for this pathway.

Step 2: Nucleophilic Attack by Water

The highly electrophilic carbocation intermediate is rapidly attacked by a water molecule, which acts as a nucleophile. This results in the formation of a protonated hemiacetal.

Step 3: Deprotonation to Form the Hemiacetal

A water molecule or another base in the medium removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate. Hemiacetals are generally unstable, particularly in acidic solutions.

Step 4: Protonation of the Ethoxy Group

The oxygen atom of the ethoxy group in the hemiacetal is protonated by an acid catalyst, converting the ethoxy group into a good leaving group (ethanol).

Step 5: Elimination of Ethanol

The lone pair on the hydroxyl group displaces the protonated ethoxy group (ethanol), reforming a protonated carbonyl group.

Step 6: Final Deprotonation

A final deprotonation step by a water molecule or other base regenerates the acid catalyst and yields the final product, acetaldehyde.

The following Graphviz diagram illustrates this mechanistic pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Kinetic Profile and Quantitative Data

The hydrolysis of this compound is first-order in both the substrate and the hydronium ion concentration.[2] The reaction rate is sensitive to the acidity of the medium and the nature of the acid catalyst. Below is a table summarizing key kinetic data from the literature.

| Parameter | Value | Conditions | Reference |

| Hydronium Ion Catalytic Coefficient (kH+) | 2.95 M⁻¹s⁻¹ (in H₂O) | 25 °C | [6] |

| Deuterium Isotope Effect (kH/kD) | 2.95 (for H₃O⁺/D₃O⁺) | 25 °C | [6] |

| 6.8 (for formic acid) | 25 °C | [6] | |

| Brønsted α | 0.70 | Carboxylic acid buffers in aqueous solution at 25 °C | [7] |

| Entropy of Activation (ΔS‡) | -11 cal deg⁻¹ mol⁻¹ | Hydronium ion catalysis | [6] |

The significant deuterium isotope effect (kH/kD > 1) provides strong evidence for the rate-determining proton transfer, as the heavier deuterium forms a stronger bond with oxygen and is transferred more slowly than protium.[6][7] The Brønsted α value of 0.70 indicates a transition state that is product-like, with a significant degree of proton transfer from the catalyst to the substrate.[7]

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method for monitoring the acid-catalyzed hydrolysis of this compound by observing the change in absorbance over time. Since neither the reactant nor the products have strong chromophores in the readily accessible UV range, this protocol is adapted from studies on substituted vinyl ethers where either the reactant or product has a distinct UV absorbance.[7][8] For instructional purposes, we will assume a hypothetical scenario where a change in the solution's absorbance can be monitored. In a research setting, techniques like NMR or GC would be more direct for monitoring this specific reaction.

Safety Precautions

-

This compound: Highly flammable liquid and vapor.[9] May cause drowsiness or dizziness.[9] May form explosive peroxides upon exposure to air.[10] Handle in a well-ventilated fume hood, away from ignition sources.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12]

-

Acidic Solutions: Handle with care, wearing appropriate PPE to avoid skin and eye contact.

Reagents and Equipment

-

This compound (stabilized)

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

-

Deionized water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stopwatch

Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) if its direct dissolution in the acidic medium is too fast to monitor accurately. The concentration should be chosen such that the initial absorbance reading is within the linear range of the spectrophotometer.

-

Prepare the acidic hydrolysis medium by diluting the standardized HCl solution with deionized water to the desired concentration (e.g., 0.01 M).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the desired wavelength. This would be determined empirically by scanning the UV-Vis spectrum of the reactant and products to find a wavelength with a significant change in absorbance during the reaction. For example, some vinyl ethers are monitored around 222 nm.[7]

-

Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

-

-

Kinetic Run:

-

Pipette a known volume of the acidic solution into a quartz cuvette and place it in the thermostatted holder to allow it to reach thermal equilibrium.

-

To initiate the reaction, inject a small, precise volume of the this compound stock solution into the cuvette.

-

Quickly cap and invert the cuvette several times to ensure thorough mixing.

-

Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics under these conditions (with water and acid in large excess).

-

Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance.

-

The slope of this plot will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k_H+) can be calculated by dividing k_obs by the concentration of the acid catalyst: k_H+ = k_obs / [H⁺].

-

The following workflow diagram illustrates the experimental process:

Caption: Experimental workflow for kinetic analysis.

Conclusion

The acid-catalyzed hydrolysis of this compound is a cornerstone reaction in organic chemistry, illustrating fundamental principles of reaction mechanisms, kinetics, and catalysis. Its rate-determining proton transfer to the β-carbon, leading to a resonance-stabilized carbocation, is well-supported by extensive experimental evidence, including kinetic isotope effects and general acid catalysis. The practical application of this reaction, particularly in the context of protecting group chemistry, relies on a solid understanding of these mechanistic details. The provided experimental framework, grounded in established analytical techniques, offers a self-validating approach for researchers to quantify the kinetics of this and similar reactions, ensuring both accuracy and a deeper comprehension of the underlying chemical principles.

References

- 1. This compound, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]

- 2. The hydrolysis of this compound. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. The hydrolysis of this compound. Part I. Reaction mechanism (1967) | A. J. Kresge | 33 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. The hydrolysis of this compound. Part II. Solvent isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. godavaribiorefineries.com [godavaribiorefineries.com]

- 10. camachem.com [camachem.com]

- 11. njchm.com [njchm.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Spectroscopic Analysis of Ethyl Vinyl Ether: An Essential Guide for Researchers

Introduction

Ethyl vinyl ether (EVE), with the chemical formula C₄H₈O, is a vital organic compound utilized across various scientific disciplines.[1] It serves as a key monomer in the synthesis of specialty polymers, an intermediate in the production of pharmaceuticals like sulfadiazine, and a reagent in organic synthesis.[1] Given its high flammability and propensity to form peroxides, ensuring the identity and purity of EVE is paramount for both experimental success and laboratory safety.[1][2]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, grounded in the molecule's structure, and provides field-proven protocols for data acquisition, empowering you to generate, interpret, and validate your own findings with confidence.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is the cornerstone for elucidating the structure of organic molecules. For this compound, it provides an unambiguous fingerprint of its constituent ethoxy and vinyl groups.

Expertise & Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a classic example of a simple spin system that is highly informative. The molecule possesses two distinct proton environments: the ethyl group (-OCH₂CH₃) and the vinyl group (-OCH=CH₂).

The ethyl group presents a characteristic quartet and triplet pattern due to the coupling between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons. The oxygen atom's electron-withdrawing nature deshields the methylene protons, shifting them downfield relative to the methyl protons.

The vinyl group protons form a more complex ABX spin system, resulting in three distinct doublet of doublets signals. The oxygen atom's lone pairs participate in resonance with the double bond, significantly influencing the chemical shifts of the vinyl protons. This resonance effect increases the electron density at the terminal CH₂ carbon, causing its attached protons to be more shielded (shifted upfield) than might be expected for a standard alkene.

The coupling constants (J-values) are diagnostic for the geometry of the double bond. The large trans coupling (typically 12-18 Hz), smaller cis coupling (6-12 Hz), and very small geminal coupling (0-3 Hz) are clearly observed.

Data Presentation: ¹H NMR Spectroscopic Data

The following table summarizes the typical ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| -OCH₂C H₃ | ~ 1.27 | Triplet (t) | J = 7.2 |

| -OC H₂CH₃ | ~ 3.72 | Quartet (q) | J = 7.2 |

| -OCH=C H₂** (cis to -OR) | ~ 3.95 | Doublet of Doublets (dd) | J = 6.8 (cis), 1.6 (gem) |

| -OCH=C H₂** (trans to -OR) | ~ 4.14 | Doublet of Doublets (dd) | J = 14.4 (trans), 1.6 (gem) |

| -OC H**=CH₂ | ~ 6.43 | Doublet of Doublets (dd) | J = 14.4 (trans), 6.8 (cis) |

| Data sourced from multiple references. |

Visualization: J-Coupling in this compound

The following diagram illustrates the key scalar coupling interactions within the vinyl moiety of the molecule.

Caption: J-coupling relationships in the vinyl group of this compound.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating method for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Place approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Causality: This concentration is sufficient for a strong signal without causing issues with magnetic field homogeneity (shimming).

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties and its residual solvent peak (~7.26 ppm), which can be used as a secondary chemical shift reference.

-

Cap the tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃.

-

Trustworthiness: A stable lock ensures the magnetic field strength does not drift during the experiment, which is critical for accurate chemical shift measurements.

-

Shim the magnetic field to optimize its homogeneity. Aim for a narrow and symmetrical peak shape for the residual solvent signal.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Causality: Averaging multiple scans improves the signal-to-noise ratio by a factor of the square root of the number of scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.

-

Integrate the peaks to determine the relative ratios of the protons. The ratio should correspond to the number of protons in each environment (3:2:1:1:1).

-

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the electronic environment of each carbon atom in the molecule.

Expertise & Interpretation: Decoding the ¹³C NMR Spectrum

A standard proton-decoupled ¹³C NMR spectrum of this compound displays four distinct singlet peaks, one for each unique carbon atom.

-

The methyl carbon (-CH₃) is the most shielded (lowest ppm value), as it is an sp³-hybridized carbon furthest from the electron-withdrawing oxygen.

-

The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom and appears further downfield.

-

The vinyl carbons are sp²-hybridized and appear at the lowest field. The resonance effect mentioned previously causes the terminal carbon (=CH₂ ) to be more shielded (upfield) compared to the internal carbon (-OCH= ), which is directly attached to the deshielding oxygen atom.

Data Presentation: ¹³C NMR Spectroscopic Data

| Assigned Carbon | Chemical Shift (δ) ppm |

| -OCH₂ CH₃ | ~ 14.6 |

| -O CH₂CH₃ | ~ 63.5 |

| -OCH=C H₂ | ~ 86.2 |

| -O CH=CH₂ | ~ 151.8 |

| Data sourced from multiple references. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃.

-

Causality: The natural abundance of the ¹³C isotope is only 1.1%, and it has a smaller gyromagnetic ratio than ¹H, resulting in a much lower intrinsic sensitivity. A higher concentration is required to obtain a good spectrum in a reasonable time.

-

-

Instrument Setup & Calibration:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Select a ¹³C observation channel.

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Trustworthiness: Proton decoupling collapses all C-H coupling, simplifying the spectrum to single lines for each carbon and providing a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform and phase the spectrum.

-

Calibrate the chemical shift axis by setting the CDCl₃ triplet signal to its central peak at 77.16 ppm.

-

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Interpretation: Decoding the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of its two main functional groups: the ether linkage and the carbon-carbon double bond.

-

C=C Stretch: A strong, sharp absorption band around 1620 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration.

-

=C-H Stretch: The stretching vibrations of the sp² C-H bonds of the vinyl group typically appear above 3000 cm⁻¹.

-

C-H Stretch: The stretching vibrations of the sp³ C-H bonds of the ethyl group appear just below 3000 cm⁻¹.

-

C-O-C Stretch: The most characteristic feature of an ether is the strong C-O-C asymmetric stretching vibration, which for alkyl vinyl ethers appears as a strong band around 1220 cm⁻¹.[3]

-

=C-H Bends: Out-of-plane bending vibrations (wagging) of the vinyl C-H bonds give rise to strong absorptions in the fingerprint region, typically between 800-1000 cm⁻¹.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 - 3000 | Medium | =C-H Stretch (sp²) |

| ~ 2980 - 2850 | Strong | -C-H Stretch (sp³) |

| ~ 1620 | Strong | C=C Stretch |

| ~ 1220 | Strong | C-O-C Asymmetric Stretch |

| ~ 850 | Medium-Weak | =C-H Out-of-plane Bend |

| Data compiled from multiple sources.[3] |

Visualization: IR Spectroscopy Workflow

The following diagram outlines the simplified workflow for acquiring an IR spectrum using the common Attenuated Total Reflectance (ATR) method.

Caption: A simplified workflow for ATR-IR spectroscopy.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

The ATR technique is ideal for liquid samples like this compound as it requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft lab wipe, then allow it to dry completely.

-

-

Background Scan:

-

With the clean, empty ATR accessory in place, acquire a background spectrum.

-

Trustworthiness: This step is critical. The background scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself. The instrument automatically subtracts this background from the sample spectrum, ensuring that the resulting peaks are only from the sample.

-

-

Sample Analysis:

-

Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

-

References

Introduction: The Unique Electronic Character of an Enol Ether

An In-depth Technical Guide to the Reactivity of the Double Bond in Ethyl Vinyl Ether

This compound (EVE), with the structure CH₃CH₂OCH=CH₂, is a cornerstone reagent in modern organic synthesis.[1][2] While at first glance it appears to be a simple alkene, its reactivity is profoundly influenced by the adjacent oxygen atom. This guide delves into the core principles governing the reactivity of its carbon-carbon double bond, providing a framework for researchers, scientists, and drug development professionals to harness its synthetic potential.

The key to understanding EVE's behavior lies in the concept of resonance. The lone pairs of the ether oxygen are conjugated with the π-system of the double bond. This delocalization of electrons creates a resonance hybrid with significant charge separation, as depicted below.

Caption: Resonance structures of this compound.

This resonance has two critical consequences:

-

It increases the electron density of the double bond, particularly at the terminal (β) carbon.

-

It renders the double bond highly polarized.

As a result, the double bond in EVE is exceptionally susceptible to attack by electrophiles and exhibits distinct regioselectivity, making it a versatile building block for a wide array of chemical transformations.[2] Its primary applications include its use as a hydroxyl protecting group, a monomer in cationic polymerization, and a reactive partner in cycloaddition reactions.[3][4][5]

Electrophilic Addition: The Dominant Reaction Pathway

The electron-rich nature of the EVE double bond makes electrophilic addition its most characteristic reaction. The mechanism invariably proceeds through a highly stabilized oxocarbenium ion intermediate, which dictates the reaction's regiochemistry.

General Mechanism of Electrophilic Addition

Electrophilic attack occurs exclusively at the β-carbon, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized between the α-carbon and the ether oxygen, with the oxocarbenium ion form being a major contributor. This intermediate is significantly more stable than the secondary carbocation that would be formed by attack at the α-carbon.

Caption: General mechanism of electrophilic addition to this compound.

Acid-Catalyzed Addition of Alcohols: The Ethoxyethyl (EE) Protecting Group

One of the most valuable applications of EVE is the protection of hydroxyl groups. In the presence of a catalytic amount of acid, EVE reacts readily with alcohols to form a mixed acetal, known as an ethoxyethyl (EE) ether.[6][7] This reaction is highly efficient and the resulting EE group is stable to a wide range of non-acidic conditions, including organometallic reagents and strong bases.[8]

The reaction is initiated by protonation of the vinyl ether's β-carbon by the acid catalyst.[9] The resulting oxocarbenium ion is then trapped by the alcohol nucleophile.[8][10] Deprotonation yields the stable acetal.

Caption: Mechanism for the formation of an ethoxyethyl (EE) protecting group.

Experimental Protocol: Protection of Benzyl Alcohol with this compound

Objective: To synthesize benzyl 1-ethoxyethyl ether.

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.5 eq, freshly distilled)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzyl alcohol in anhydrous DCM (approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add PPTS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add this compound dropwise to the stirred solution over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Rationale:

-

Catalyst: PPTS is used as it is a mild, non-hygroscopic acid catalyst, minimizing potential side reactions.[5] Stronger acids like TsOH can also be used but may require more careful control.[3][11]

-

Excess EVE: A slight excess of EVE is used to ensure complete consumption of the alcohol.

-

Anhydrous Conditions: The reaction should be run under anhydrous conditions to prevent the acid-catalyzed hydrolysis of EVE to acetaldehyde and ethanol.[10]

-

Workup: The aqueous NaHCO₃ quench neutralizes the acid catalyst, preventing deprotection during workup.

The EE group can be readily cleaved to regenerate the alcohol under mild acidic conditions, such as aqueous acetic acid or PPTS in ethanol.[3][11]

Halogenation and Hydrohalogenation

EVE reacts rapidly with halogens and hydrogen halides.[5] The addition follows Markovnikov regioselectivity, with the electrophilic portion (e.g., H⁺ from HBr, or the δ⁺ Br from Br₂) adding to the β-carbon and the nucleophilic halide adding to the α-carbon. This process is highly regioselective due to the formation of the stable oxocarbenium intermediate.[5] At low temperatures, the reaction with hydrogen halides can be used to synthesize α-halo ethers.[5]

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product Structure |

| HCl | H⁺ | Cl⁻ | CH₃CH₂-O-CHCl-CH₃ |

| HBr | H⁺ | Br⁻ | CH₃CH₂-O-CHBr-CH₃ |

| Br₂ in CCl₄ | Br⁺ | Br⁻ | CH₃CH₂-O-CHBr-CH₂Br |

| ICl | I⁺ | Cl⁻ | CH₃CH₂-O-CHCl-CH₂I |

Table 1: Regioselectivity in Electrophilic Additions to this compound.

Cationic Polymerization

The high reactivity of the EVE double bond towards electrophiles makes it an ideal monomer for cationic polymerization.[6][12] This process is typically initiated by Lewis acids (e.g., BF₃, SnCl₄) or protonic acids.[6][13]

Mechanism:

-

Initiation: The initiator generates a carbocation from the EVE monomer. For example, BF₃ reacts with a trace amount of water (a co-catalyst) to form a complex that protonates EVE.

-

Propagation: The resulting oxocarbenium ion at the growing chain end attacks the electron-rich β-carbon of another EVE monomer, extending the polymer chain.[14]

-

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer, where a proton is transferred from the growing chain to a monomer or solvent molecule.[12][13] These events can make it challenging to control the molecular weight of the resulting poly(this compound).[13]

Caption: Key stages of cationic polymerization of this compound.

Recent advances, such as cationic RAFT polymerization and the use of specific organic acid catalysts, have enabled the synthesis of poly(vinyl ethers) with well-controlled molecular weights and low dispersity, even under ambient conditions.[12][15][16] These polymers have applications as adhesives, coatings, and in personal care formulations.[1][2]

Cycloaddition Reactions

As an electron-rich alkene, this compound is an excellent partner in various cycloaddition reactions.[1][3]

-

[4+2] Diels-Alder Reactions: EVE functions as a potent dienophile, especially in "inverse-demand" Diels-Alder reactions where it is paired with an electron-deficient diene.[6][7] This allows for the synthesis of substituted six-membered rings.

-

[2+2] Cycloadditions: It can undergo [2+2] cycloadditions with electron-deficient partners like ketenes or tetracyanoethylene to form four-membered rings.[17]

-

[3][6]-Dipolar Cycloadditions: EVE reacts with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.[18]

Caption: Schematic of an inverse-demand Diels-Alder reaction involving EVE.

Other Key Transformations

Claisen Rearrangement

EVE can participate in vinyl transfer reactions with allylic alcohols, typically catalyzed by mercury(II) or palladium(II) salts, to form an allyl vinyl ether.[3][4] This intermediate, upon heating, undergoes a[6][6]-sigmatropic Claisen rearrangement to stereoselectively form a γ,δ-unsaturated aldehyde, a powerful carbon-carbon bond-forming transformation.[5]

Deprotonation to an Acetaldehyde Anion Equivalent

Treatment of EVE with a strong base, such as butyllithium, results in deprotonation at the α-carbon.[6] This generates a vinyl lithium species that serves as a nucleophilic acetaldehyde anion equivalent, which can be used in reactions with various electrophiles like aldehydes and ketones.[7]

Conclusion

The reactivity of the double bond in this compound is dominated by the powerful electron-donating effect of the adjacent ether oxygen. This electronic feature makes the β-carbon highly nucleophilic, leading to predictable and highly regioselective outcomes in electrophilic additions, facile cationic polymerization, and participation in various cycloaddition reactions. A thorough understanding of these fundamental principles allows chemists to effectively utilize this compound as a versatile and powerful tool in the synthesis of a diverse range of molecules, from protected alcohols and complex polymers to intricate heterocyclic systems.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. What Chemicals Can the this compound React with - Nanjing Chemical Material Corp. [njchm.com]

- 5. This compound: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The hydrolysis of this compound. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. bdmaee.net [bdmaee.net]

- 12. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl Vinyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solvent Behavior of a Versatile Monomer

Ethyl vinyl ether (EVE), a colorless, volatile liquid with the formula CH₂=CHOCH₂CH₃, is a reactive monomer and a valuable intermediate in organic synthesis.[1][2] Its utility in the production of polymers, coatings, adhesives, and as a protecting group for alcohols in pharmaceutical manufacturing underscores the importance of a thorough understanding of its solution behavior.[3][4] This guide provides a comprehensive exploration of the solubility of this compound in a range of organic solvents, delving into the theoretical underpinnings of its miscibility, presenting available quantitative data, and offering a detailed protocol for its experimental determination.

The Molecular Basis of this compound's Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, relates to the similarity of intermolecular forces between the solute and solvent molecules. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Intermolecular Forces at Play

This compound's molecular structure, featuring both a polar ether group and a nonpolar ethyl and vinyl group, allows for a range of intermolecular interactions:

-

Dipole-Dipole Interactions: The ether oxygen atom creates a molecular dipole, enabling interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction between the nonpolar hydrocarbon portions of the EVE molecule and nonpolar solvents.

-

Hydrogen Bonding: While this compound cannot self-associate through hydrogen bonding as it lacks a hydrogen atom bonded to an electronegative atom, the ether oxygen can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.

The interplay of these forces dictates the solubility of this compound in various organic solvents. It is generally miscible with many common organic solvents due to the favorable van der Waals and dipole-dipole interactions it can form.[3][5]

Predicting Solubility: Hansen Solubility Parameters (HSPs)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSPs are likely to be miscible.

The Hansen Solubility Parameters for this compound are:

-

δd (Dispersion): 14.9 MPa⁰.⁵

-

δp (Polar): 4.9 MPa⁰.⁵

-

δh (Hydrogen Bonding): 5.6 MPa⁰.⁵

The following diagram illustrates the logical relationship for predicting solubility using HSPs:

References

ethyl vinyl ether CAS number and molecular formula

An In-Depth Technical Guide to Ethyl Vinyl Ether for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and highly reactive reagent crucial in modern organic and pharmaceutical chemistry. We will move beyond basic data to discuss the causality behind its applications, focusing on the mechanistic pathways and practical protocols that are vital for researchers, scientists, and drug development professionals.